molecular formula C17H14ClFN4OS2 B6130983 N-(5-{[(4-chlorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-(4-fluorophenyl)urea

N-(5-{[(4-chlorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-(4-fluorophenyl)urea

Cat. No. B6130983
M. Wt: 408.9 g/mol
InChI Key: CTCJMVNPDMXOBG-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of 1,3,4-thiadiazole . Thiadiazole derivatives are known for their wide range of biological activities . They have been reported to possess antifungal , herbicidal , and antiviral properties .


Synthesis Analysis

While the exact synthesis process for this compound isn’t available, a similar compound, 5-(4-chlorophenyl)-N-substituted-1,3,4-thiadiazole-2-sulfonamide, was synthesized from 4-chlorobenzoic acid in six steps . The process involved esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization .

Scientific Research Applications

Anticonvulsant Properties

The 1,3,4-thiadiazole scaffold has demonstrated promising anticonvulsant activity. Researchers have synthesized various derivatives of this compound, aiming to enhance efficacy while minimizing toxicity. These derivatives exhibit potent anticonvulsant effects, making them valuable candidates for managing epilepsy. The molecular structure of this compound contributes to its pharmacological activity, and modifications have led to compounds with improved safety profiles .

Antidiabetic Potential

Certain derivatives of the 1,3,4-thiadiazole scaffold possess antidiabetic properties. These compounds could play a role in managing blood glucose levels and mitigating diabetes-related complications. Further research is needed to explore their mechanisms of action and potential clinical applications .

Anti-Inflammatory Activity

The 1,3,4-thiadiazole derivatives exhibit anti-inflammatory effects. These compounds may modulate inflammatory pathways, making them relevant in conditions such as rheumatoid arthritis, inflammatory bowel disease, and other inflammatory disorders .

Antiviral Applications

Some derivatives have demonstrated antiviral activity. Researchers have explored their potential against viral infections, including but not limited to COVID-19. These compounds could be valuable in developing novel antiviral therapies .

Antimicrobial Effects

The 1,3,4-thiadiazole derivatives exhibit antimicrobial properties. They have shown activity against bacteria, fungi, and other pathogens. These compounds could contribute to the development of new antibiotics or antifungal agents .

Neuroprotective Potential

Certain derivatives have been investigated for their neuroprotective effects. These compounds may help prevent neuronal damage and improve outcomes in neurodegenerative diseases or brain injuries .

Antioxidant Properties

The 1,3,4-thiadiazole derivatives also possess antioxidant activity. Antioxidants play a crucial role in protecting cells from oxidative stress and may have implications in aging, cancer prevention, and other health conditions .

Other Potential Applications

While the above fields represent the primary areas of interest, it’s worth noting that this scaffold continues to be explored for additional activities. Researchers have investigated its potential as an antidepressant, antihypertensive, and anti-leishmanial agent .

Read the full review article here

Mechanism of Action

Target of Action

Similar compounds with a 1,3,4-thiadiazole core have been reported to exhibit antimicrobial and antifungal activities , suggesting that their targets might be enzymes or proteins essential for the survival of these microorganisms.

Mode of Action

Compounds with similar structures have been reported to inhibit the activity of certain enzymes, leading to the disruption of essential biological processes in target organisms .

Biochemical Pathways

Based on the reported antimicrobial and antifungal activities of similar compounds , it can be inferred that the compound might interfere with the biochemical pathways essential for the survival and growth of these microorganisms.

Result of Action

Based on the reported antimicrobial and antifungal activities of similar compounds , it can be inferred that the compound might lead to the disruption of essential biological processes in target organisms, resulting in their death or growth inhibition.

properties

IUPAC Name

1-[5-[(4-chlorophenyl)methylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClFN4OS2/c18-12-3-1-11(2-4-12)9-25-10-15-22-23-17(26-15)21-16(24)20-14-7-5-13(19)6-8-14/h1-8H,9-10H2,(H2,20,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTCJMVNPDMXOBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSCC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClFN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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